2-Bromo-N-(prop-2-EN-1-YL)acetamide
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Overview
Description
The compound 2-Bromo-N-(prop-2-EN-1-YL)acetamide is a brominated acetamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated acetamide derivatives and their synthesis, molecular structures, and potential applications in various fields such as polymerization and medicinal chemistry.
Synthesis Analysis
The synthesis of brominated acetamide derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" discusses the synthesis of a coumarin-based fluorescent ATRP initiator, which is a brominated acetamide derivative, using NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction . Another paper, "KBr/K2S2O8-mediated dibromohydration of N-(2-alkynylaryl)acetamide," describes a regioselective dibromohydration process to synthesize N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide without metal catalysis . These methods highlight the versatility in synthesizing brominated acetamide derivatives.
Molecular Structure Analysis
The molecular structure of brominated acetamide derivatives is characterized by the presence of a bromine atom and an acetamide group. The paper on the synthesis of a coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, indicating that the compound crystallizes in the monoclinic system with specific lattice parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the compound and its potential intermolecular interactions.
Chemical Reactions Analysis
Brominated acetamide derivatives can participate in various chemical reactions. The dibromohydration process mentioned in the second paper involves electrophilic cyclization followed by oxidative ring-opening, with water being incorporated into the acetamino group . Additionally, the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives by addition and substitution reactions, as discussed in another paper, showcases the reactivity of brominated acetamide derivatives in the presence of a catalytic amount of sodium acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetamide derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's reactivity, density, and boiling or melting points. The papers provided do not directly discuss the physical properties of 2-Bromo-N-(prop-2-EN-1-YL)acetamide, but they do provide insights into the properties of similar compounds. For example, the antimicrobial activity of certain brominated acetamide derivatives against bacterial and fungal species indicates their potential as bioactive molecules .
Scientific Research Applications
Domino Reactions in Organic Chemistry
- 2-Bromo-N-(prop-2-EN-1-YL)acetamide is used as a substrate in domino reactions, demonstrating unique reactivity under palladium catalysis with secondary amines and amides. This leads to the formation of enamines and indoles, essential structures in organic synthesis (Masters, Wallesch, & Bräse, 2011).
Synthesis of Novel Compounds
- The compound is pivotal in synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, highlighting its role in creating new chemical entities with potential applications (Qiu, Li, Ma, & Zhou, 2017).
Antimicrobial Activity
- Derivatives of 2-bromo-N-(phenylsulfonyl)acetamide have been studied for their antimicrobial properties. These derivatives show promise in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis of Bromo-containing Compounds
- Research has also explored the synthesis of bromo-containing compounds using 2-Bromo-N-(prop-2-EN-1-YL)acetamide, which are important intermediates in organic synthesis and pharmaceutical development (Jordan & Markwell, 1978).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-prop-2-enylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIURKPUKYORPET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440676 |
Source
|
Record name | 2-Bromo-N-(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(prop-2-EN-1-YL)acetamide | |
CAS RN |
126265-30-3 |
Source
|
Record name | 2-Bromo-N-(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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